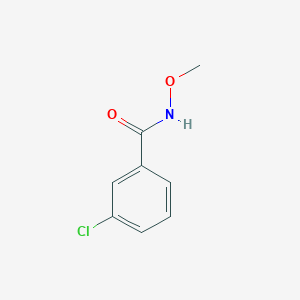

3-chloro-N-methoxybenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8ClNO2 |

|---|---|

Molecular Weight |

185.61 g/mol |

IUPAC Name |

3-chloro-N-methoxybenzamide |

InChI |

InChI=1S/C8H8ClNO2/c1-12-10-8(11)6-3-2-4-7(9)5-6/h2-5H,1H3,(H,10,11) |

InChI Key |

UOFDKPNIJMUKEK-UHFFFAOYSA-N |

Canonical SMILES |

CONC(=O)C1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Chloro N Methoxybenzamide

Established Synthetic Routes to Substituted Benzamides and N-Alkoxyamides

The construction of a specifically substituted N-alkoxyamide involves a multi-stage conceptual approach: formation of the core amide bond, regioselective introduction of the halogen substituent onto the aromatic ring, and finally, the alkoxylation of the amide nitrogen.

The formation of the amide bond is a cornerstone of organic synthesis. For benzamides, this typically involves the acylation of an amine with a benzoic acid derivative. The most common methods utilize activated carboxylic acid species like acyl chlorides or anhydrides. For instance, benzoyl chloride can react with a primary or secondary amine, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. tandfonline.comtandfonline.com This method is highly efficient but can be limited by the toxicity and handling requirements of acyl chlorides. tandfonline.com

Alternative, greener approaches have been developed to circumvent the issues associated with traditional methods. tandfonline.com These include:

Direct Amidation: The direct coupling of a carboxylic acid and an amine is possible but often requires high temperatures or activating agents. Borane-pyridine complexes have been shown to catalyze the direct amidation of a wide range of carboxylic acids and amines. researchgate.net

Enol Esters as Acyl Donors: Vinyl benzoate (B1203000) has been used for the direct N-benzoylation of amines under solvent- and activation-free conditions, offering an environmentally benign pathway to benzamides. tandfonline.com

Catalytic Methods: Iodine has been demonstrated to promote the quantitative N-acylation of amines with acyl chlorides under solvent-free conditions at room temperature, offering a mild and efficient alternative. tandfonline.com Ultrasound irradiation has also been employed to facilitate the benzoylation of amines without solvents or catalysts. tsijournals.com

The choice of method depends on the substrate's functional group tolerance, desired scale, and environmental considerations.

Table 1: Comparison of Selected Benzamide (B126) Synthesis Methods

| Method | Acylating Agent | Catalyst/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Schotten-Baumann | Benzoyl Chloride | Aqueous NaOH or Pyridine | High yield, widely applicable | Use of toxic/corrosive reagents |

| Catalytic Acylation | Acetyl/Benzoyl Chloride | Iodine, Solvent-free, RT tandfonline.com | Mild conditions, high efficiency | Requires stoichiometric catalyst |

| Green Synthesis | Vinyl Benzoate | Solvent- and catalyst-free tandfonline.com | Ecocompatible, easy workup | May require specific enol esters |

| Ultrasound Promotion | Benzoyl Chloride | Solvent/catalyst-free, RT tsijournals.com | Green, rapid, high purity | Specialized equipment needed |

Introducing a chlorine atom at a specific position on the benzamide ring is critical for synthesizing a target molecule like 3-chloro-N-methoxybenzamide. The regioselectivity of electrophilic aromatic substitution is governed by the electronic properties of the directing groups on the ring. The amide group is an ortho-, para-director. Therefore, direct chlorination of benzamide would yield a mixture of 2-chloro and 4-chloro isomers, making the synthesis of the 3-chloro (meta) isomer challenging.

To achieve specific chlorination, chemists rely on several strategies:

Starting Material Control: The most straightforward approach is to begin with a pre-halogenated starting material, such as 3-chlorobenzoic acid or 3-chlorobenzoyl chloride, and then form the amide bond as described in section 2.1.1.

Directed C-H Activation: In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful tool for regioselective halogenation. rsc.org By using a directing group, a metal catalyst can be guided to a specific C-H bond. For benzamides, the amide nitrogen or a pre-installed directing group can chelate to the metal, directing halogenation to the ortho position. rsc.orgresearchgate.net Palladium, nickel, and iridium catalysts have been successfully employed for the ortho-chlorination of benzamide derivatives using various chlorine sources like N-chlorosuccinimide (NCS). rsc.orgresearchgate.netnih.gov

Electronic Control in Substituted Systems: In some cases, the electronic nature of multiple substituents can dictate the position of halogenation. For example, in systems with competing directing groups, the outcome can be selectively controlled. Research on 3,5-dichlorobenzamides has shown that metalation, a related C-H functionalization, can be directed to different positions based on whether the amide is secondary or tertiary. scirp.org

Alternative Reagents: Sulfuryl chloride (SO2Cl2) has been used to chlorinate benzamides under mild, catalyst-free conditions, with selectivity influenced by other substituents on the aromatic ring, particularly alkoxy groups. benthamdirect.com

The final step in forming an N-methoxybenzamide is the introduction of the methoxy (B1213986) group onto the amide nitrogen. N-alkoxyamides are valuable intermediates, with the N-O bond acting as an internal oxidant in many subsequent reactions. nih.govacs.org

Established methods for N-alkoxylation include:

Reaction with Alkylating Agents: This involves the reaction of a hydroxamic acid (N-hydroxybenzamide) with an alkylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

Palladium-Catalyzed Direct Alkoxylation: A highly selective method for the ortho-alkoxylation of the aromatic ring of N-methoxybenzamides has been developed via Pd-catalyzed sp2 C-H bond oxidative activation. acs.org This reaction uses the N-methoxyamide as a directing group to install an alkoxy group at the ortho-position, highlighting the directing power of this functionality. acs.org

Electrochemical Methods: Anodic alkoxylation provides a route to N-α-alkoxyalkyl derivatives from N-alkyl-carboxylic acid amides. google.com This electrochemical approach can offer a high degree of control and avoids harsh chemical oxidants. thieme-connect.com

Copper-Mediated Alkoxylation: Copper(I) chloride has been used to mediate the C-H alkoxylation of arenes using an N,O-bidentate directing group, demonstrating the utility of transition metals beyond palladium in forming C-O bonds. acs.org

Regioselective Halogenation Strategies for Chloro-Substitution

Advanced Derivatization and Scaffold Utilization of N-Methoxybenzamides

N-methoxybenzamides are not merely synthetic targets but are highly valued as versatile precursors for constructing more elaborate molecular frameworks. The N-methoxy group is an excellent directing group for C-H activation and can participate in cyclization reactions, acting as an internal oxidant. acs.orgmdpi.com

The N-methoxybenzamide scaffold is a key starting point for synthesizing various heterocyclic compounds, particularly those containing isoquinolone and phenanthridinone cores, which are present in many biologically active natural products. mdpi.com

Synthesis of Phenanthridinones: Palladium-catalyzed cyclization of N-methoxybenzamides with arenes can produce substituted phenanthridinones with high regioselectivity. nih.gov This reaction proceeds through multiple C-H activation and C-C/C-N bond formation steps in a single pot at room temperature. nih.gov Rhodium catalysts have also been used to annulate N-methoxybenzamides with aryl boronic acids to form phenanthridinones. mdpi.com

Synthesis of Isoquinolones: Cobalt and rhodium catalysts are effective for the cyclization of N-methoxybenzamides with alkynes or other coupling partners to yield isoquinolone derivatives. nih.govacs.orgnih.gov These reactions often proceed via C-H/N-O bond activation, where the N-methoxy group is consumed in the reaction, demonstrating its role as a traceless directing group and internal oxidant. nih.gov

Synthesis of Other Heterocycles: The reactivity of N-methoxybenzamides has been harnessed to create a diverse array of other complex structures. Ruthenium(II)-catalyzed double annulation with unactivated alkynes can produce pyranoisoquinolines. uohyd.ac.in Rhodium(III)-catalyzed reactions with diazo compounds can lead to isoindolones or 3-amino-4-arylisoquinolinones. nih.govrsc.org

The utility of N-methoxybenzamides is powerfully demonstrated in tandem reactions where multiple bonds are formed in a single operation. These processes are highly atom-economical and can rapidly build molecular complexity from simple starting materials.

Transition metals like rhodium, palladium, and cobalt are central to these transformations. acs.orgrsc.org The general mechanism often involves:

Chelation-assisted C-H activation at the ortho-position of the benzamide, forming a metallacyclic intermediate.

Coordination and insertion of a coupling partner (e.g., alkyne, alkene, diazo compound).

Reductive elimination or other cyclization pathways to form the final heterocyclic product, often regenerating the active catalyst.

The N-methoxy group plays a dual role: it directs the initial C-H activation and often acts as an internal oxidant to maintain the catalytic cycle, precluding the need for external oxidants. nih.govrsc.org

Table 2: Examples of Cyclization Reactions Utilizing N-Methoxybenzamides

| Catalyst System | Coupling Partner | Product Scaffold | Key Features |

|---|---|---|---|

| Pd(OAc)₂ | Arenes | Phenanthridinone nih.gov | Multiple C-H activations; room temperature |

| [Co(III)Cp*(OR)₂] | Alkynes | Isoquinolone nih.gov | Internal oxidant (N-O bond activation) |

| [Rh(III)Cp*Cl₂]₂ | Diazo Compounds | 3-Amino-4-arylisoquinolinone nih.gov | Cascade C-H activation/cycloaddition |

| [Ru(II)p-cymeneCl₂]₂ | Unactivated Alkynes | Pyranoisoquinoline uohyd.ac.in | Double annulation; four bonds formed |

Tandem C-H Activation and Cyclization Reactions

Rhodium(III)-Catalyzed Methodologies

Rhodium(III)-catalyzed reactions are a cornerstone in the functionalization of this compound. These methodologies primarily leverage the N-methoxyamide moiety as a directing group to achieve regioselective C-H activation at the ortho-position of the benzoyl group. This strategy has become a powerful tool for constructing new carbon-carbon and carbon-heteroatom bonds. researchgate.net

The general mechanism involves the formation of a cyclometalated rhodium(III) intermediate, which then reacts with a variety of coupling partners. These partners include alkynes, alkenes, diazo compounds, and sulfoxonium ylides. rsc.orgmdpi.comnih.gov For instance, the reaction of this compound with ynamides in the presence of a [Cp*RhCl₂]₂ catalyst and a silver acetate (B1210297) (AgOAc) additive can selectively produce either isoquinolones or oximes depending on the solvent used. escholarship.org The process is highly efficient and atom-economical, often proceeding under mild conditions. acs.org The versatility of this approach allows for the synthesis of complex molecular scaffolds from simple, readily available starting materials. bohrium.com

A key advantage of using N-methoxybenzamides is that the directing group also functions as an internal oxidant, facilitating the catalytic cycle and allowing for redox-neutral transformations. rsc.org Chiral CpRh(III) catalysts have also been employed in these reactions to achieve asymmetric C-H activation, leading to the synthesis of enantioenriched products. nih.govresearchgate.net

Synthesis of Fused Heterocyclic Systems (e.g., Isochromenoindolones, Isoquinolones, Pyridones)

The rhodium(III)-catalyzed C-H activation of N-methoxybenzamides, including the 3-chloro derivative, is extensively used to synthesize a variety of fused heterocyclic systems, which are prevalent in biologically active molecules and pharmaceuticals.

Isoquinolones: The synthesis of isoquinolones is one of the most well-developed applications. These structures are formed through the annulation of N-methoxybenzamides with various two-carbon synthons. encyclopedia.pub Common coupling partners include:

Alkynes: Both internal and terminal alkynes react to yield substituted isoquinolones. nih.gov

α-Halo and Pseudohalo Ketones: These serve as oxidized alkyne equivalents in a redox-neutral annulation process. encyclopedia.pubmdpi.com

Vinyl Esters: Vinyl acetate can function as an acetylene (B1199291) equivalent, leading to 3,4-unsubstituted isoquinolones. acs.org

Nitroalkenes: Annulation with nitroalkenes provides a route to 4-substituted isoquinolones. researchgate.net

The reaction between this compound and an ynamide, catalyzed by [Cp*RhCl₂]₂ in THF, yields the corresponding isoquinolone in moderate yield. escholarship.org

Isochromenoindolones: These complex heterocyclic systems can be synthesized efficiently through a Rh(III)-catalyzed C-H activation/cyclization cascade. The reaction of an N-methoxyarylamide with a 3-diazooxindole (B1620072) proceeds via carbene insertion and subsequent intramolecular nucleophilic addition/elimination, forming C-C and C-O bonds in a single operation. rsc.orgresearchgate.net This method demonstrates good functional group tolerance and provides access to new, structurally diverse scaffolds. researchgate.netresearchgate.net

Pyridones: While less common for benzamides, the synthesis of pyridones can be achieved using a similar Rh(III)-catalyzed strategy. For example, N-methoxymethacrylamides react with α-diazocarbonyl compounds to form multisubstituted pyridones. rsc.org Furthermore, the annulation of N-methoxybenzamides with vinyl acetate has been shown to produce not only isoquinolones but also select heteroaryl-fused pyridones. acs.org

| Heterocycle | Coupling Partner | Catalyst System (Typical) | Key Features | Reference |

|---|---|---|---|---|

| Isoquinolones | Alkynes, α-Halo Ketones, Vinyl Esters | [CpRhCl₂]₂ / AgSbF₆ or AgOAc | High regioselectivity, broad substrate scope | escholarship.orgencyclopedia.pubmdpi.comacs.org |

| Isochromenoindolones | 3-Diazooxindoles | [CpRhCl₂]₂ / AgSbF₆ | Cascade reaction, one-pot C-C/C-O bond formation | rsc.orgresearchgate.net |

| Pyridones | α-Diazocarbonyls, Vinyl Esters | [Cp*RhCl₂]₂ / AgSbF₆ | Applicable to N-methoxyacrylamides and some benzamides | rsc.orgacs.org |

N=S Bond Coupling Reactions Utilizing N-Methoxybenzamides

Beyond C-H activation, N-methoxybenzamides serve as effective precursors for acyl nitrene intermediates, enabling novel bond formations. A notable example is the iron-catalyzed selective N=S coupling reaction with sulfoxides to synthesize N-acyl sulfoximines. nih.govacs.org

This transformation proceeds smoothly in the presence of an iron(III) chloride (FeCl₃) catalyst and a base like triethylamine (Et₃N) in a THF solvent under an air atmosphere. nih.gov The method is highly efficient and tolerates a wide range of electronic diversity on the aromatic ring of the N-methoxybenzamide, including both electron-donating and electron-withdrawing groups. nih.govacs.org A key advantage of this protocol is its operational simplicity and scalability, obviating the need for pre-functionalized substrates or harsh reaction conditions often required for generating acyl nitrenes. nih.govacs.org

| Reactant 1 | Reactant 2 | Catalyst | Base/Solvent | Product | Reference |

|---|---|---|---|---|---|

| N-Methoxybenzamide (e.g., this compound) | Sulfoxide (e.g., DMSO) | FeCl₃ (10 mol%) | Et₃N / THF | N-Acyl Sulfoximine (B86345) | nih.govacs.org |

Nucleophilic Substitution Reactions at the Chloro Position

The chlorine atom at the 3-position of the benzamide ring provides a reactive site for nucleophilic substitution reactions. This allows for the introduction of various other functional groups, further diversifying the molecular structure. Although this reaction is a fundamental transformation in aromatic chemistry, specific studies focusing on this compound are less common than those on C-H activation.

However, based on the reactivity of analogous compounds, the chloro group can be displaced by a range of nucleophiles. evitachem.com Typical nucleophiles include amines, thiols, and azides. Such reactions are generally carried out in polar aprotic solvents like dimethylformamide (DMF). This substitution pathway offers a strategic approach to modify the properties of the final molecule, enabling the synthesis of derivatives with altered biological or material characteristics.

Functional Group Interconversions within the Benzamide Moiety

The benzamide moiety itself is amenable to several functional group interconversions, providing pathways to other classes of compounds.

Reduction of the Carbonyl Group: The amide carbonyl can be reduced to a methylene (B1212753) group (CH₂) to form the corresponding amine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as ether or THF.

Hydrolysis of the Amide Bond: The amide bond can be cleaved under acidic or basic conditions to yield 3-chlorobenzoic acid and methoxyamine. smolecule.com This reaction can be useful for deprotection or for accessing the corresponding carboxylic acid derivative.

Cleavage of the N-O Bond: The N-methoxy group, after serving its purpose as a directing group in C-H activation, can be removed. For example, the methoxy group on N-methoxyisoquinolinone products can be readily cleaved to yield the free N-H isoquinolone. rsc.org

These interconversions significantly enhance the synthetic utility of this compound, allowing it to be a gateway to a broader family of chemical structures. google.comevitachem.com

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Analysis

Proton NMR (¹H NMR) spectroscopy of 3-chloro-N-methoxybenzamide, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule. rsc.orgsustech.edu.cn The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the downfield region of the spectrum. rsc.org The protons of the methoxy (B1213986) group (O-CH₃) characteristically present as a sharp singlet. rsc.org A broad singlet corresponding to the N-H proton of the amide group is also observed. rsc.org

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|

Data derived from analogous compounds and general principles of NMR spectroscopy.

¹³C NMR and APT Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of this compound. The spectrum displays distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is typically found at the most downfield position. dergipark.org.tr The aromatic carbons show a series of signals in the aromatic region, with their specific shifts influenced by the chloro and methoxy substituents. dergipark.org.trcore.ac.uk The carbon of the methoxy group appears at a characteristic upfield position. dergipark.org.trcore.ac.uk

Attached Proton Test (APT) spectroscopy is a useful technique to differentiate between carbon atoms based on the number of attached protons. In the APT spectrum of this compound, quaternary carbons (like the carbonyl carbon and the carbon attached to the chlorine atom) and CH₂ groups would show positive signals, while CH and CH₃ groups would exhibit negative signals. dergipark.org.trnih.gov This allows for unambiguous assignment of the carbon signals. dergipark.org.trnih.gov

| Carbon Type | Chemical Shift (δ, ppm) | APT Signal |

|---|

Data derived from analogous compounds and general principles of NMR spectroscopy. dergipark.org.trcore.ac.uk

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy techniques, including FT-IR and FT-Raman, are powerful tools for identifying the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound provides a molecular fingerprint, revealing characteristic absorption bands for its functional groups. sustech.edu.cnrsc.org Key vibrational frequencies include the N-H stretching vibration, the C=O stretching of the amide group, C-N stretching, and the aromatic C-H and C=C stretching vibrations. dergipark.org.tr The presence of the methoxy group is confirmed by C-O stretching bands. The C-Cl stretching vibration is also observable in the fingerprint region of the spectrum. researchgate.net

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3400 - 3200 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| C=O (Amide I) | Stretching | ~1650 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| N-H | Bending (Amide II) | 1550 - 1500 |

| C-O (Methoxy) | Stretching | ~1250 |

| C-N | Stretching | 1200 - 1000 |

| C-Cl | Stretching | 800 - 600 |

Data derived from general spectroscopic principles and data for analogous compounds. dergipark.org.trresearchgate.net

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy complements FT-IR by providing information on the polarizability of molecular bonds. For this compound, the FT-Raman spectrum would show strong signals for the aromatic ring vibrations and the C=C bonds. chemicalbook.com The symmetric stretching vibrations of non-polar bonds often produce more intense Raman signals compared to their IR counterparts. This technique is particularly useful for analyzing the skeletal vibrations of the molecule. ias.ac.inmdpi.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. uni-marburg.de

For this compound, the mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of the chlorine atom, a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak would be observed, arising from the natural abundance of the ³⁷Cl isotope. libretexts.org

Common fragmentation pathways for benzamides include the cleavage of the amide bond. core.ac.uk In the case of this compound, this could lead to the formation of a 3-chlorobenzoyl cation and a methoxyamine radical, or a 3-chlorophenyl radical and an N-methoxycarboxamide cation. The analysis of these fragment ions provides further confirmation of the compound's structure.

LC/MS-ESI Techniques

Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC/MS-ESI) is a cornerstone technique for the analysis of benzamide (B126) derivatives. This method is instrumental for both confirming the molecular weight of the target compound and for separating it from impurities or byproducts generated during synthesis. dergipark.org.tr

In a typical analysis, the compound is first passed through a liquid chromatography system, often employing a reverse-phase column like an Agilent ZORBAX SB-C18, to separate the components of the sample mixture. rsc.org The separated components then enter the mass spectrometer through an electrospray ionization source, which generates charged molecular ions. rsc.org

Detailed research findings on related methoxybenzamide derivatives demonstrate the utility of this technique. For instance, in the analysis of a 3-methoxybenzamide (B147233) derivative, LC/MS-ESI operating in negative ion mode detected the deprotonated molecule [M-H]⁻ at an m/z of 266.94. In other studies, ESI in the positive mode is commonly used to identify protonated molecules [M+H]⁺. rsc.orgijalsr.org The choice between positive and negative ion modes depends on the specific chemical nature of the analyte and its ability to accept or lose a proton.

The following table outlines a representative LC/MS-ESI method used for the analysis of benzamide compounds. rsc.org

| Parameter | Condition |

| LC System | Agilent LC/MSD TOF |

| Column | Agilent ZORBAX SB-C18 (3.5 μm, 2.1 × 30 mm) |

| Mobile Phase | Methanol/Water (75:25 v/v) with 5 mmol/L ammonium (B1175870) formate |

| Flow Rate | 0.40 mL/min |

| Ion Source | Electrospray Ionization (ESI) |

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound with a high degree of confidence. rsc.orgbiorxiv.org This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. Both ESI and Electron Ionization (EI) sources coupled with a Time-of-Flight (TOF) mass analyzer are common configurations for HRMS analysis. rsc.orgrsc.org

Studies on various N-methoxybenzamide derivatives showcase the precision of HRMS. The difference between the calculated (theoretical) mass and the experimentally found mass is typically in the range of a few parts per million (ppm), confirming the compound's identity. rsc.org

The table below presents HRMS data for several N-methoxybenzamide analogs, illustrating the accuracy of the technique. rsc.org

| Compound | Elemental Formula | Ion | Calculated m/z | Found m/z |

| 2-Hexyl-N-methoxybenzamide | C₁₄H₁₇NO₂ | [M+H]⁺ | 236.1651 | 236.1650 |

| 2-Butyl-N-methoxy-6-methylbenzamide | C₁₃H₁₉NO₂ | [M+H]⁺ | 222.1494 | 222.1495 |

| 3-Butyl-N-methoxy-2-naphthamide | C₁₆H₁₉NO₂ | [M+H]⁺ | 258.1494 | 258.1495 |

| 2,6-Dibutyl-N-methoxybenzamide | C₁₆H₂₅NO₂ | [M+H]⁺ | 264.1964 | 264.1965 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower energy orbitals to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's chromophoric system, which includes the aromatic rings and the amide group.

Methodologically, the analysis involves dissolving the compound in a suitable UV-transparent solvent, such as tetrahydrofuran (B95107) (THF) or methanol, and measuring the absorbance spectrum. rsc.orglgcstandards.com For quantitative analysis, measurements are often performed on dilute solutions, for instance, at a concentration of 10⁻⁵ M. rsc.org The specific wavelengths of maximum absorbance (λmax) correspond to specific electronic transitions (e.g., π → π* transitions) within the molecule. While specific UV-Vis data for this compound is not detailed in the provided search results, the general methodology is well-established for related compounds. rsc.orguobaghdad.edu.iq

X-ray Crystallography for Solid-State Structure Determination

For a related compound, N-(4-Chlorophenyl)-4-methoxybenzamide, single-crystal X-ray diffraction analysis revealed that it crystallizes in the triclinic space group P-1. nih.gov The analysis showed that the two benzene rings are twisted with respect to each other, with a dihedral angle of 59.24 (4)°. nih.gov The amide group's plane forms dihedral angles of 27.55 (8)° and 31.94 (7)° with the methoxy- and chloro-substituted benzene rings, respectively. nih.gov Such data is invaluable for understanding intermolecular interactions in the crystal lattice, such as hydrogen bonding. nih.gov

The crystallographic data for N-(4-Chlorophenyl)-4-methoxybenzamide is summarized in the table below. nih.gov

| Parameter | Value |

| Molecular Formula | C₁₄H₁₂ClNO₂ |

| Molecular Weight | 261.70 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.4394 (2) |

| b (Å) | 7.7754 (3) |

| c (Å) | 14.9262 (6) |

| α (°) | 78.759 (3) |

| β (°) | 80.712 (3) |

| γ (°) | 88.821 (3) |

| Volume (ų) | 611.01 (4) |

| Z | 2 |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample of this compound. The experimentally determined percentages are compared against the theoretical values calculated from the compound's molecular formula (C₈H₈ClNO₂). A close agreement between the experimental and theoretical values, typically within ±0.4%, serves as a confirmation of the sample's purity and elemental composition.

A certificate of analysis for a structurally similar compound, N-Methoxy-N-methyl-4-chlorobenzamide (C₉H₁₀ClNO₂), provides an example of such data. lgcstandards.com The results confirmed that the elemental composition was consistent with the expected structure. lgcstandards.com

The table below shows an example of elemental analysis data for a related chlorobenzamide derivative. lgcstandards.com

| Element | Theoretical % | Found % |

| Carbon (C) | 54.15 | 53.73 |

| Hydrogen (H) | 5.05 | 5.20 |

| Nitrogen (N) | 7.02 | 6.97 |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine optimized molecular geometry, vibrational frequencies, and a variety of electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For benzamide (B126) derivatives, DFT calculations, particularly using the B3LYP functional with basis sets such as 6-311+G(d,p) or 6-311G++, are common for geometry optimization and the calculation of electronic properties. tandfonline.comresearchgate.netresearchgate.netnih.gov These theoretical calculations allow for the determination of optimized geometric parameters like bond lengths and angles, which can then be compared with experimental values obtained from techniques like X-ray diffraction to validate the computational model. tandfonline.comnih.gov

In a study on N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, DFT calculations at the B3LYP/6-311+G(d,p) level were used to obtain the optimized molecular structure, and the results showed good agreement with X-ray diffraction data. tandfonline.comnih.gov Similarly, theoretical studies on (E)-3-chloro-N-cinnamoyl-4-methoxybenzamide also utilized the B3LYP/6-311G++ basis set to calculate its properties. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive and that intramolecular charge transfer is more likely to occur. nih.gov

Computational studies on various benzamide derivatives have calculated these FMO energies. For example, in a theoretical investigation of the antiemetic drug metoclopramide (B1676508) (4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide), the HOMO-LUMO energy gap was found to be 0.1026 eV, indicating its reactive nature. thescipub.com The distribution of these orbitals shows where the molecule is most likely to donate or accept electrons. thescipub.com

Table 1: Frontier Molecular Orbital Energies for Related Benzamide Compounds

| Compound Name | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source(s) |

|---|---|---|---|---|

| Metoclopramide | -0.2057 | -0.1031 | 0.1026 | thescipub.com |

| 3-chlorobenzamide (B146230) | -7.21 | -1.13 | 6.08 | researchgate.net |

This table presents data for related compounds as examples of FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. ias.ac.inwolfram.comuni-muenchen.de The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. wolfram.comwalisongo.ac.id Green or yellow areas represent neutral or near-zero potential. wolfram.com

In studies of benzamide derivatives, MEP maps consistently show a region of high negative potential (red) around the carbonyl oxygen atom, identifying it as a primary site for electrophilic interaction. ias.ac.in Conversely, positive potential (blue) is often localized around the amide hydrogens, indicating their susceptibility to nucleophilic attack. ias.ac.in For N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, MEP analysis was performed to investigate its reactive sites using calculations at the B3LYP/6-311+G(d,p) level. tandfonline.comnih.gov

Mulliken population analysis and Fukui functions are theoretical methods used to quantify the partial atomic charges within a molecule and to predict local reactivity. researchgate.netthescipub.com These analyses provide a numerical basis for understanding the charge distribution described visually by MEP maps.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Modeling and Simulation

Beyond quantum chemical calculations of single molecules, molecular modeling and simulation techniques are used to study how molecules behave and interact in a biological environment.

Molecular docking is a computational simulation technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), which is typically a protein or enzyme. smolecule.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Several docking studies have been performed on benzamide derivatives to evaluate their potential as inhibitors of various biological targets, particularly those involved in cancer. For example, (E)-3-chloro-N-cinnamoyl-4-methoxybenzamide was docked against matrix metalloproteinases (MMPs), which are implicated in cancer progression. The results showed high binding affinities, suggesting its potential as an MMP inhibitor. researchgate.net Another study involving a derivative of 3-methoxybenzamide (B147233) revealed that it may inhibit an enzyme with the Protein Data Bank (PDB) code 3D15. tandfonline.comnih.gov These studies typically report a binding affinity score, usually in kcal/mol, where a more negative value indicates a stronger, more favorable interaction.

Table 2: Molecular Docking Results for Related Benzamide Derivatives

| Compound | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Source(s) |

|---|---|---|---|---|---|

| (E)-3-chloro-N-cinnamoyl-4-methoxybenzamide | Matrix Metalloproteinase-2 (MMP-2) | 1CK7 | -8.50 | Not Specified | researchgate.net |

| (E)-3-chloro-N-cinnamoyl-4-methoxybenzamide | Matrix Metalloproteinase-1 (MMP-1) | 966C | -8.24 | Not Specified | researchgate.net |

| 3-chlorobenzamide | Human Matrix Metalloproteinase-2 | 1HOV | -6.5 | Not Specified | researchgate.net |

| 3-chlorobenzamide | Human Progesterone Receptor | 1A28 | -6.0 | Not Specified | researchgate.net |

This table summarizes docking findings for related compounds to exemplify the application of this technique.

Reactivity and Reaction Mechanism Studies

Mechanistic Pathways of Derivatization Reactions

The derivatization of N-methoxybenzamides, including the 3-chloro substituted variant, primarily proceeds through pathways involving the generation of highly reactive intermediates. A central theme in its reactivity is its function as an efficient acyl nitrene precursor. rsc.orgresearchgate.netrsc.org In the presence of a metal catalyst, the N-methoxyamide undergoes transformation to generate a metal-acylnitrenoid species. rsc.orgnih.gov This intermediate is a key branching point for various synthetic routes.

One prominent mechanistic pathway involves the cleavage of the N-O bond. researchgate.net For example, in certain iron-catalyzed reactions, this cleavage leads to the formation of benzamide (B126) and formaldehyde (B43269). researchgate.net In other transformations, the entire N-methoxybenzamide molecule participates in cyclization reactions. In rhodium(III)-catalyzed processes, the reaction is often initiated by the chelation-assisted activation of an ortho C–H bond on the benzoyl group. rsc.org The amide's oxygen and the N-methoxy group's nitrogen or oxygen can act as directing groups, guiding the metal catalyst to a specific C-H bond. This leads to the formation of a five-membered rhodacyclic intermediate. rsc.org This metallacycle then undergoes further reaction, such as migratory insertion of an alkyne or other unsaturated partner, to build more complex heterocyclic systems. rsc.orgrsc.org

Another significant pathway is the formal [3+2] cyclization. rsc.orgrsc.org In iron-catalyzed haloamidations of alkynes, the in situ generation of a ferric acyl nitrene from N-methoxybenzamide is followed by a concerted cyclization with the alkyne, incorporating a halide anion to yield the final product. rsc.orgrsc.org These mechanistic routes highlight the versatility of the N-methoxyamide group in facilitating diverse bond formations.

Role of Catalysis in Synthetic Transformations (e.g., Iron-Catalyzed, Rhodium(III)-Catalyzed)

Catalysis is fundamental to unlocking the synthetic potential of 3-chloro-N-methoxybenzamide, with iron and rhodium catalysts enabling distinct and powerful transformations.

Iron-Catalyzed Transformations: Iron catalysts, typically inexpensive and abundant salts like iron(III) chloride (FeCl₃), are effective in promoting reactions of N-methoxybenzamides. rsc.orgresearchgate.net Their primary role is to facilitate the generation of a ferric acyl nitrene intermediate through a formal removal of methanol. rsc.orgresearchgate.netrsc.org This highly reactive species is central to subsequent bond-forming events. In the iron-catalyzed formal cis-haloamidation of alkynes, FeCl₃ enables a concerted [3+2] cyclization involving the alkyne and a halide anion, leading to the stereoselective formation of halo-containing isoindolinones. rsc.orgrsc.org

Detailed mechanistic studies suggest that in other systems, iron catalysis proceeds via N-O bond cleavage to generate key intermediates for tandem reactions. researchgate.net This approach has been used to synthesize complex heterocyclic structures like 3-amino-3-aminomethyl-2-oxindoles from isatins and N-methoxybenzamides. researchgate.net The iron catalyst mediates the formation of formaldehyde and benzamide, which then participate in a cascade of C-C and C-N bond formations. researchgate.net

| Reaction Type | Catalyst | Key Mechanistic Step | Product Class | Reference |

|---|---|---|---|---|

| Stereoselective Haloamidation | FeCl₃ or FeBr₃ | Generation of ferric acyl nitrene; Concerted [3+2] cyclization | Chloro/bromo-containing isoindolin-5-ones | rsc.orgrsc.org |

| Tandem Amidation | Iron Catalyst | N-O bond cleavage generating formaldehyde and benzamide | 3-Amino-3-aminomethyl-2-oxindoles | researchgate.net |

| N=S Cross-Coupling | FeCl₃ | Formation of an Fe-nitrenoid complex | N-acyl sulfoximines | nih.gov |

Rhodium(III)-Catalyzed Transformations: High-valent rhodium(III) catalysts, often bearing a cyclopentadienyl (B1206354) (Cp*) ligand, are exceptionally effective for C-H activation reactions involving N-methoxybenzamides. acs.orgnih.govacs.org In these transformations, the N-methoxyamide is not just a substrate but also contains a directing group. The amide functionality directs the Rh(III) catalyst to the ortho-C–H bond of the benzoyl ring, leading to the formation of a stable five-membered rhodacyclic intermediate. rsc.orgrsc.org This C-H activation step is often irreversible and can be considered an internal electrophilic substitution-type mechanism. rsc.org

Once the rhodacycle is formed, it can engage in various coupling reactions. For instance, it can react with unsaturated partners like quinones, maleimides, or alkenes in annulation reactions to form polycyclic scaffolds. nih.govacs.orgresearchgate.netacs.org A key feature of this chemistry is that the N-O bond can act as a built-in oxidant. acs.org After the coupling step, reductive elimination releases the product and a Rh(I) species. The internal N-O bond then oxidizes the Rh(I) back to the active Rh(III) catalyst, completing the catalytic cycle without the need for an external oxidant. acs.org

| Reaction Type | Catalyst System | Key Mechanistic Step | Product Class | Reference |

|---|---|---|---|---|

| Oxidative Olefination | Rh(III) | Directed C-H bond activation; N-O bond as internal oxidant | Tetrahydroisoquinolinones | acs.org |

| Asymmetric C-H Activation | Chiral CpRh(III) | Formation of chiral rhodacyclic intermediate; Annulation with quinones | Chiral tricyclic hydrophenanthridinones | nih.govresearchgate.net |

| Redox-Neutral Cyclization | Rh(III) | C-H/N-H/N-O bond activation; Annulation with maleimides | Isoindolinone spirosuccinimides | acs.org |

| C-H Annulation | [Cp*RhCl₂]₂ | Formation of rhodacyclic intermediate; Annulation with alkenes | Tetrahydrobenzo[c]phenanthridinones | acs.org |

Investigation of Intermolecular Interactions in Chemical Processes

The intermolecular interactions involving this compound are critical in both its solid-state structure and its reactivity in solution. The molecule's structure contains several features that facilitate non-covalent interactions. The planar nature of the amide group is conducive to interactions such as hydrogen bonding and π-stacking.

In the context of chemical reactions, the most significant intermolecular interaction is the coordination of the amide group to the metal catalyst. In rhodium(III)-catalyzed C-H activation, the oxygen atom of the amide carbonyl acts as a Lewis basic site, directing the catalyst to the ortho-C-H bond. acs.org This chelation is a powerful organizing principle that controls the regioselectivity of the subsequent functionalization.

Furthermore, in the crystalline state, related benzanilide (B160483) structures are known to form ordered motifs through a network of intermolecular interactions. researchgate.net These can include N-H···O hydrogen bonds, as well as weaker interactions involving the chlorine substituent (Cl···Cl or C-H···Cl contacts) and π-π stacking between the aromatic rings. researchgate.net While not directly a part of the reaction mechanism in solution, these forces govern substrate pre-organization and can be relevant in understanding crystal packing and have been analyzed quantitatively using techniques like Hirshfeld surface analysis for related compounds. tandfonline.com These interactions collectively influence the compound's physical properties and its behavior in synthetic transformations.

In Vitro Biological System Interaction Studies

Enzyme Interaction and Inhibition Kinetics (In Vitro)

The benzamide (B126) scaffold is a common feature in many biologically active molecules, and derivatives of 3-chloro-N-methoxybenzamide have been investigated for their ability to inhibit various enzymes. ontosight.ai

Derivatives of this compound have been profiled against several enzyme classes, revealing a range of inhibitory activities. These studies often involve screening against panels of enzymes to determine potency and selectivity. For instance, the general class of benzamides has been explored for anti-inflammatory, antibacterial, and other therapeutic effects mediated by enzyme inhibition. ontosight.ai

Research has identified specific enzyme targets for various analogues of this compound.

Metallo-β-Lactamase (MBL): Certain hydroxamic acid derivatives of benzamide have been identified as inhibitors of Metallo-β-Lactamase from Bacillus anthracis (Bla2). mdpi.comnih.gov Specifically, N-hydroxy-4-(7-(hydroxyamino)-7-oxoheptyl)-3-methoxybenzamide was investigated for its ability to inhibit this zinc-dependent enzyme, which is involved in antibiotic resistance. mdpi.comnih.gov In vitro kinetic analysis showed this compound to be a competitive inhibitor with a Ki value of 4.7 ± 1.4 kcal/mol. mdpi.comnih.gov Another related compound, 3-chloro-N-hydroxy-4-(7-(hydroxyamino)-7-oxoheptyl)benzamide, also demonstrated competitive inhibition with a Ki of 6.4 ± 1.7 kcal/mol. mdpi.comnih.gov

NLRP3 Inflammasome: A hydroxyl-sulfonamide analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (also known as JC-171), has been characterized as a novel inhibitor of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome. nih.govacs.org This compound was shown to inhibit the release of interleukin-1β (IL-1β) from mouse macrophages in a dose-dependent manner, with an IC50 value of 8.45 ± 1.56 μM. nih.govacs.org Further studies confirmed its selective inhibition of the NLRP3 inflammasome. nih.govnih.govacs.org

FtsZ: The simpler analogue, 3-methoxybenzamide (B147233), is known to be a weak inhibitor of the essential bacterial cell division protein FtsZ. researchgate.netacs.org While direct inhibitory data for this compound is not prominent, the activity of related benzamides suggests the FtsZ protein is a potential target for this class of compounds. For example, adding fluorine atoms to the benzamide ring, as in 2,6-difluoro-3-methoxybenzamide, dramatically enhances potency against FtsZ from Staphylococcus aureus. researchgate.net

Cytokinin Oxidase/Dehydrogenase (CKX): In the field of plant biology, a derivative, 2-[3-(3-chlorophenyl)ureido]-4-methoxybenzamide (identified as compound 82), was found to be an inhibitor of the CKX enzyme. portlandpress.comnih.gov This enzyme is responsible for the degradation of cytokinins, a class of plant growth hormones. portlandpress.comnih.govnih.gov Inhibition of CKX by this compound leads to an increase in endogenous cytokinin levels, which can promote plant growth and shoot regeneration. nih.govnih.gov

Acetylcholinesterase (AChE): The benzamide structure is a key component in various known acetylcholinesterase inhibitors. researchgate.net While many complex benzamide derivatives have been designed and evaluated for AChE inhibition as a potential treatment for Alzheimer's disease, specific data on this compound's activity against this enzyme is not detailed in the reviewed literature. nih.govheraldopenaccess.us

Matrix Metalloproteinases, β-Secretase, and Isocitrate Lyase: In vitro interaction studies focusing on this compound or its close derivatives with Matrix Metalloproteinases, β-Secretase, or Isocitrate Lyase were not prominently identified in the reviewed scientific literature.

Where studied, the mode of inhibition has been characterized for some of these enzyme-inhibitor interactions. For the MBL inhibitor N-hydroxy-4-(7-(hydroxyamino)-7-oxoheptyl)-3-methoxybenzamide, in vitro kinetic analysis confirmed a competitive inhibition mechanism against the Bla2 enzyme. mdpi.comnih.gov This indicates that the inhibitor likely binds to the active site of the enzyme, competing with the natural substrate. mdpi.com

Identification of Specific Enzyme Targets (e.g., Metallo-β-Lactamase, Matrix Metalloproteinases, Acetylcholinesterase, β-Secretase, Isocitrate Lyase, Cytokinin Oxidase/Dehydrogenase, FtsZ, NLRP3 Inflammasome)

Receptor Binding and Modulation Assays (In Vitro)

Analogues of this compound have been synthesized and evaluated for their binding affinity and modulatory effects on various G-protein coupled receptors (GPCRs) and other receptor types.

Dopamine (B1211576) D2, D3, and D4 Receptors: A significant body of research exists on benzamide derivatives as dopamine receptor antagonists. The derivative (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611) demonstrated high affinity for D3 and D4 receptors, with Ki values of 21 nM and 2.1 nM, respectively. acs.orgnih.gov This compound showed a 110-fold selectivity for the D4 receptor and a 10-fold preference for the D3 receptor over the D2 subtype. acs.orgnih.gov Other related benzamides have also been evaluated for their dual antagonistic activity at both dopamine D2 and serotonin (B10506) 5-HT3 receptors. jst.go.jp

Serotonin Receptors: Several 3-substituted 5-chloro-2-methoxybenzamides have been synthesized and evaluated for their binding affinity to the serotonin-3 (5-HT3) receptor. nih.gov These studies have led to the development of potent 5-HT3 receptor antagonists. jst.go.jpnih.gov For example, modifying the amine moiety of 4-amino-5-chloro-2-methoxybenzamide (B2938741) derivatives produced compounds with high affinity for both 5-HT3 and dopamine D2 receptors. jst.go.jp

GPR139 Receptor: The compound (S)-3-chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide, also known as JNJ-63533054, was identified as a potent and selective agonist for the orphan GPR139 receptor. nih.gov It activates the human GPR139 receptor with an EC50 of 16 nM. nih.gov The compound was found to be selective for GPR139 when tested against a wide panel of other GPCRs, ion channels, and transporters.

Glycine (B1666218) Receptors: Specific in vitro binding studies for this compound or its direct analogues at glycine receptors were not identified in the reviewed literature.

Interactive Table: Receptor Binding/Activity of this compound Analogues

| Compound Name | Target Receptor | Activity Type | Potency (Ki or EC50) |

| (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide | Dopamine D3 | Antagonist | 21 nM (Ki) acs.orgnih.gov |

| (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide | Dopamine D4 | Antagonist | 2.1 nM (Ki) acs.orgnih.gov |

| (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide | Serotonin 5-HT3 | Antagonist | 0.051 nM (Ki) nih.gov |

| (S)-3-chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide (JNJ-63533054) | GPR139 | Agonist | 16 nM (EC50) nih.gov |

Characterization of the interaction between these ligands and their target receptors has been explored through various methods.

Metallo-β-Lactamase: For the MBL inhibitor N-hydroxy-4-(7-(hydroxyamino)-7-oxoheptyl)-3-methoxybenzamide, in silico docking and molecular dynamics simulations were used to model the ligand-enzyme complex. These studies revealed that the hydroxamate group attached to the aromatic ring plays a critical role by coordinating with the zinc ions in the enzyme's active site. mdpi.comnih.govnih.gov

NLRP3 Inflammasome: Immunoprecipitation studies demonstrated that the inhibitor JC-171 interferes with the interaction between NLRP3 and the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which is a crucial step in inflammasome assembly and activation. nih.gov

GPR139 Receptor: To characterize the binding to GPR139, a tritium-labeled version of the agonist JNJ-63533054 was developed. nih.gov Binding assays using this radioligand on cell membranes expressing GPR139 confirmed specific binding, which could be displaced by the proposed endogenous ligands, L-tryptophan and L-phenylalanine. nih.gov

Receptor Subtype Selectivity Profiling (e.g., Dopamine D2, D3, D4 Receptors, Serotonin Receptors, Glycine Receptors, GPR139 Receptor)

Molecular Target Identification and Validation in Biological Systems

While specific molecular targets for this compound are not extensively documented in dedicated studies, research on structurally related benzamide compounds provides insights into potential biological interactions. The activity of benzamide derivatives is often attributed to their ability to interact with specific biological targets like enzymes and receptors. ontosight.ai For instance, computational docking studies on the related compound 3-chloro-N-(4-methoxyphenyl)benzamide suggest it may bind to and inhibit enzymes crucial for cellular processes, such as dihydrofolate reductase (DHFR).

Furthermore, studies on more complex molecules incorporating a benzamide structure have identified specific enzyme targets. A compound containing a 3-methoxybenzamide moiety, N6-(1-naphthalenemethyl)-2′-deoxy-2′-(3-methoxybenzamido)adenosine, was found to be an inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) from trypanosomatids, which is a key enzyme in glycolysis. nih.gov Another related compound, 4-chloro-N-methoxy-N,3-dimethylbenzamide, has been shown to act as a competitive inhibitor of cytochrome P450 enzymes, which are central to drug metabolism. These findings suggest that this compound could potentially interact with similar enzyme families.

Table 1: Molecular Targets Identified for Structurally Related Benzamide Compounds

| Related Compound | Molecular Target | Observed Effect | Reference |

|---|---|---|---|

| 3-Chloro-N-(4-methoxyphenyl)benzamide | Dihydrofolate Reductase (DHFR) | Potential inhibition (based on computational studies) | |

| N6-(1-naphthalenemethyl)-2′-deoxy-2′-(3-methoxybenzamido)adenosine | Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) | Inhibition | nih.gov |

| 4-Chloro-N-methoxy-N,3-dimethylbenzamide | Cytochrome P450 (CYP) Enzymes | Competitive inhibition |

In Vitro Metabolism and Biotransformation Pathways

The metabolism of a compound encompasses the biochemical processes that alter it within a biological system, often preparing it for elimination. For this compound, its biotransformation can be inferred from studies on analogous compounds.

Identification of Metabolic Products (e.g., N-oxidation, Amide Hydrolysis, N-Debenzylation)

Direct metabolic studies on this compound are limited; however, the metabolic fate can be predicted based on the known biotransformations of the N-methoxybenzamide scaffold. Key metabolic reactions for this class of compounds include N-O bond cleavage, amide hydrolysis, and N-oxidation.

Amide Hydrolysis : A primary metabolic pathway for benzamides is hydrolysis of the amide bond. In acidic or basic conditions, this reaction would cleave the amide linkage in this compound to yield 3-chlorobenzoic acid and methoxyamine. researchgate.netsmolecule.com Studies using reagents like tert-butyl nitrite (B80452) have demonstrated the hydrolysis of N-methoxyamides to their corresponding carboxylic acids. sci-hub.se

N-O Bond Cleavage (N-Demethoxylation) : Mechanistic studies on N-methoxy benzamides have shown that the N-O bond can be cleaved. nih.govacs.org This reaction would metabolize this compound into 3-chlorobenzamide (B146230) and formaldehyde (B43269).

N-Oxidation : The metabolism of clebopride (B1669163), a complex piperidinyl benzamide, in rabbit liver homogenates was shown to produce several N-oxidized products. tandfonline.com This suggests that N-oxidation could be a potential, albeit likely minor, metabolic pathway for N-methoxybenzamides.

Table 2: Potential Metabolic Products of this compound

| Metabolic Pathway | Potential Metabolic Product(s) | Basis of Prediction |

|---|---|---|

| Amide Hydrolysis | 3-Chlorobenzoic acid and Methoxyamine | Known reactivity of benzamides and N-methoxyamides researchgate.netsci-hub.se |

| N-O Bond Cleavage (N-Demethoxylation) | 3-Chlorobenzamide and Formaldehyde | Mechanistic studies on N-methoxy benzamides nih.govacs.org |

| N-Oxidation | N-oxidized derivatives | Metabolism of other complex benzamides like clebopride tandfonline.com |

Enzymatic Pathways Involved in Biotransformation

The biotransformation of xenobiotics is predominantly carried out by enzymes, with the cytochrome P450 (CYP) superfamily playing a central role in Phase I metabolism. researchgate.net

While the specific enzymes responsible for the metabolism of this compound have not been identified, evidence from related compounds strongly implicates the involvement of CYP enzymes. For example, kinetic studies have shown that 4-chloro-N-methoxy-N,3-dimethylbenzamide acts as a competitive inhibitor of CYP enzymes, indicating a direct interaction. The extensive metabolism of the benzamide drug cisapride (B12094) is primarily mediated by the specific isoform CYP3A4, which catalyzes its N-dealkylation. nih.gov Given the structural similarities, it is highly probable that CYP enzymes, potentially including the CYP3A family, are involved in the oxidative metabolism of this compound.

Table 3: Enzymatic Pathways Implicated in the Metabolism of Related Benzamides

| Related Compound | Enzyme Family/Isoform | Metabolic Reaction Catalyzed | Reference |

|---|---|---|---|

| Cisapride | Cytochrome P450 3A4 (CYP3A4) | Oxidative N-dealkylation | nih.gov |

| 4-Chloro-N-methoxy-N,3-dimethylbenzamide | Cytochrome P450 (CYP) Enzymes | Metabolism (Inhibited by the compound) |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Modification of the Benzamide (B126) Core and Substituents

Systematic modifications of the benzamide scaffold have been a cornerstone of medicinal chemistry efforts to optimize the therapeutic potential of this class of compounds. The benzamide core, consisting of a benzene (B151609) ring linked to an amide group, offers multiple positions for substitution, each influencing the molecule's properties in distinct ways.

Research into benzamide analogs has demonstrated that substitutions on the phenyl ring can significantly impact biological activity. For instance, in a series of benzamide-phenyl piperazine (B1678402) compounds with anti-cancer properties, modifications at the R¹, R², and R³ positions of the phenyl ring led to notable changes in toxicity. The introduction of a chlorine atom at the R¹ position was found to slightly enhance potency. acs.org

Further studies on tris-benzamides, which are being investigated as estrogen receptor coregulator binding modulators, have also highlighted the importance of substituents. The modification, deletion, or substitution of a hydroxyl group on the N-terminal benzamide unit was a key area of investigation to understand its role in protein binding. acs.org For example, replacing the hydroxyl group with a methoxy (B1213986) group resulted in a compound that could only act as a hydrogen-bond acceptor, altering its interaction with the target protein. acs.org

The following table illustrates the impact of systematic modifications on the phenyl piperazine ring of a benzamide anti-cancer agent, with EC₅₀ values indicating the concentration required for 50% inhibition.

Table 1: Impact of Phenyl Piperazine Ring Substitutions on Anti-cancer Activity

| Compound | R¹ | R² | R³ | EC₅₀ (nM) nih.gov |

|---|---|---|---|---|

| 1 | H | H | H | 3210 |

| 2 | Cl | H | H | - |

| 3 | H | Me | H | - |

| 4 | H | MeO | H | - |

| 6 | H | Br | H | - |

| 7 | H | Cl | H | - |

| 8 | H | CN | H | - |

| 10 | Me | Cl | H | 182 |

| 11 | H | H | F | - |

| 12 | F | H | H | - |

| 13 | H | H | Me | - |

| 14 | H | H | MeO | - |

| 15 | Me | H | MeO | - |

| 20 | H | H | Cl | 818 |

| 21 | H | H | Br | 55 |

| 22 | H | H | I | 51 |

| 23 | H | H | OCF₃ | 20 |

These findings underscore the principle that even minor changes to the substituents on the benzamide core can lead to significant variations in biological activity, providing a roadmap for the design of more potent and selective therapeutic agents.

Impact of Chloro and Methoxy Substituents on Biological Activity and Selectivity

The chloro and methoxy groups are common substituents in many biologically active benzamide derivatives, and their presence and position on the aromatic ring can profoundly influence the compound's pharmacological profile.

The chloro group, being an electron-withdrawing group, can affect the electronic distribution of the benzamide ring, which in turn can influence its binding affinity to target proteins. Its lipophilicity can also impact the compound's ability to cross cell membranes. The position of the chloro substituent is critical; for example, in a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, a chloro group at the para-position resulted in higher potency compared to the ortho- or meta-positions. nih.gov

The methoxy group, an electron-donating group, can also modulate the electronic properties of the benzamide ring and is known to affect solubility and metabolic stability. ontosight.ai In the same series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, a methoxy group at the para-position was found to be highly favorable for agonistic activity, yielding a significantly more potent compound than those with methoxy groups at the ortho- or meta-positions. nih.gov

In studies of (S)-N-(3-pyrrolidinyl)benzamide derivatives as dopamine (B1211576) receptor antagonists, the presence of 5-chloro and 2-methoxy substituents on the benzamide ring was a common feature in compounds with high affinity for D3 and D4 receptors. acs.org One of the most potent compounds identified, (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide, demonstrated high affinity and selectivity for D3 and D4 receptors over D2 receptors. acs.org

The table below presents data on the impact of chloro and methoxy substituent positions on the potency of N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)benzamide derivatives as GPR35 agonists.

Table 2: Influence of Chloro and Methoxy Substituent Position on GPR35 Agonist Potency

| Compound | Substituent | Position | EC₅₀ (μM) nih.gov |

|---|---|---|---|

| 46 | Chloro | ortho | 0.87 |

| 47 | Chloro | meta | 2.18 |

| 48 | Chloro | para | 0.52 |

| 54 | Methoxy | ortho | 0.86 |

| 55 | Methoxy | meta | 1.94 |

| 56 | Methoxy | para | 0.059 |

Rational Design of Analogs for Enhanced Potency or Specificity

Rational drug design, often guided by computational modeling and a deep understanding of the target's structure, has been successfully applied to the development of benzamide analogs with improved therapeutic properties. This approach allows for the targeted modification of a lead compound to enhance its potency, selectivity, or pharmacokinetic profile.

One example of rational design is the development of novel succinate (B1194679) dehydrogenase inhibitors (SDHIs). acs.org Starting from a pyrazol-5-yl-benzamide scaffold, researchers designed and synthesized two new series of derivatives with fluorine and chlorine substitutions. Molecular docking studies indicated that the designed compounds could form hydrogen bonds and π-π interactions with the target enzyme, succinate dehydrogenase. acs.org This rational approach led to the discovery of compound 9Ip , which exhibited potent in vitro and in vivo fungicidal activity. acs.org

Another instance of rational design involves the development of PI3K/HDAC dual inhibitors for cancer treatment. nih.gov Recognizing the limitations of existing inhibitors, a novel series of benzamide-based dual inhibitors were designed. The representative compound, PH14 , showed potent inhibitory activity against both PI3Kα and HDAC3. nih.gov

The table below compares the activity of a parent compound with a rationally designed analog.

Table 3: Rational Design of a Succinate Dehydrogenase Inhibitor

| Compound | Description | EC₅₀ against V. mali (mg/L) acs.org |

|---|---|---|

| Fluxapyroxad | Commercial Fungicide | 12.45 |

| 9Ip | Rationally Designed Analog | 0.58 |

These examples highlight the power of rational design in transforming a lead benzamide structure into a highly potent and specific therapeutic candidate.

Bioisosteric Replacements in Benzamide Derivatives

Bioisosteric replacement is a widely used strategy in drug design to optimize the properties of a lead compound. It involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, metabolic stability, or reducing toxicity. drughunter.com

The amide group in benzamides is a common target for bioisosteric replacement. A variety of replacements have been explored, including esters, thioamides, ureas, and heterocyclic rings like triazoles and oxadiazoles. drughunter.commdpi.com In a study aimed at developing novel anthelmintics, the amide group of a benzamide lead compound was replaced with several bioisosteres. mdpi.comresearchgate.net The results showed that replacing the amide oxygen with sulfur (to form a thioamide) or selenium retained the biological activity, highlighting the importance of preserving the amide geometry. mdpi.com

Aryl-amino-oxetanes have also been proposed as promising bioisosteres for benzamides. digitellinc.com These replacements can offer a more three-dimensional conformation compared to the planar benzamide group and have shown desirable properties such as increased aqueous solubility and high metabolic stability. digitellinc.com

The table below summarizes some bioisosteric replacements for the amide group in benzamide derivatives and their observed impact.

Table 4: Bioisosteric Replacements for the Benzamide Amide Group

| Original Group | Bioisosteric Replacement | Impact on Activity/Properties | Reference |

|---|---|---|---|

| Amide (-CONH-) | Thioamide (-CSNH-) | Activity retained | mdpi.com |

| Amide (-CONH-) | Selenoamide (-CSeNH-) | Activity retained | mdpi.com |

| Amide (-CONH-) | Urea (-NHCONH-) | Activity not retained | mdpi.com |

| Amide (-CONH-) | Sulfonamide (-SO₂NH-) | Activity not retained | mdpi.com |

| Amide (-CONH-) | Triazole | Can mimic H-bonding, enhance stability | drughunter.commdpi.com |

| Amide (-CONH-) | Aryl-amino-oxetane | Increased solubility, metabolic stability | digitellinc.com |

The application of bioisosteric replacement provides a powerful tool for fine-tuning the properties of 3-chloro-N-methoxybenzamide and other benzamide derivatives, offering a pathway to overcome potential liabilities and develop superior drug candidates.

Emerging Research Directions and Future Perspectives

Integration with Advanced High-Throughput Screening Technologies

The integration of benzamide (B126) derivatives, including 3-chloro-N-methoxybenzamide, into advanced high-throughput screening (HTS) platforms is a significant area of emerging research. ontosight.ai HTS allows for the rapid testing of vast libraries of chemical compounds to identify "hit" compounds with desired biological activity. researchgate.netnih.gov Benzamide derivatives are frequently included in the large chemical libraries used in HTS experiments to find starting points for drug development. ontosight.ai

For instance, HTS has been successfully employed to identify benzamide derivatives as a novel class of agents that protect pancreatic β-cells from stress-induced death, a key factor in diabetes. nih.gov Similarly, HTS was instrumental in discovering a series of 4-methoxybenzamides as inhibitors of the presynaptic choline (B1196258) transporter, starting from a library of over 300,000 compounds. nih.gov These examples underscore the potential of HTS to uncover novel biological activities for compounds structurally related to this compound. The methodology facilitates the screening of large compound collections against various biological targets, such as enzymes and receptors, to identify lead compounds for therapeutic development. ontosight.ainih.gov

Future efforts will likely focus on developing more sophisticated and targeted HTS assays. This includes the use of multi-objective workflows that combine techniques like 4D-QSAR and molecular docking to simultaneously model efficacy and toxicity, thereby improving the efficiency of virtual screening and lead optimization. nih.gov

Novel Applications in Agrochemical Design

The structural motifs present in this compound are of growing interest in the field of agrochemical design. Research into related benzamide and methoxybenzamide derivatives has revealed potential applications as pesticides, herbicides, and plant growth regulators. smolecule.comvulcanchem.com

Patents have been filed for insecticidal 2-methoxybenzamide (B150088) derivatives, highlighting the commercial interest in this class of compounds for pest control in agriculture, horticulture, and forestry. google.comepo.org The design of novel meta-diamide compounds containing a methoxy (B1213986) group, based on existing insecticides, has yielded derivatives with significant insecticidal activity against major agricultural pests like the diamondback moth (Plutella xylostella). scielo.brresearchgate.net These studies demonstrate that modifications to the benzamide scaffold can lead to potent and potentially more selective agrochemicals. scielo.br

Furthermore, some N-hydroxy-4-methoxybenzamide compounds are being explored for their potential as herbicides. smolecule.com Allyl-substituted benzamides have also shown promise as plant growth regulators, possibly by influencing plant hormone signaling pathways. vulcanchem.com The future in this area will likely involve the synthesis and screening of new this compound analogs to discover compounds with enhanced potency, greater selectivity for target pests over beneficial organisms, and improved environmental biodegradability.

Exploration of Synthetic Utility for Diverse Chemical Libraries

The this compound scaffold is a valuable starting point for the generation of diverse chemical libraries. Its functional groups—the chloro substituent, the methoxy group, and the N-methoxyamide—provide multiple points for chemical modification, allowing for the creation of a wide array of new molecules.

The N-methoxyamide group itself is a versatile functional handle. For example, methods have been developed for the selective mono-alkylation of N-methoxybenzamides, enabling the introduction of various alkyl groups. rsc.org The chloro group on the benzene (B151609) ring can participate in nucleophilic substitution reactions, allowing for its replacement with other functional groups like amines or thiols. evitachem.com This opens up pathways to a broad range of derivatives.

Researchers have utilized similar benzamide structures as scaffolds to develop new therapeutic agents. evitachem.com For instance, starting from 2-chloro-N-(4-(3-(substituted phenyl)acryloyl)phenyl)-5-methoxybenzamide, a series of pyrazoline derivatives with anti-inflammatory activity has been synthesized. researchgate.net The synthesis of such libraries is crucial for exploring structure-activity relationships and identifying compounds with optimized properties for various applications, from medicine to materials science. evitachem.comsmolecule.com Future work will focus on developing more efficient and regioselective synthetic methods to further expand the chemical space accessible from the this compound core.

Deepening Mechanistic Understanding of Molecular and Biological Interactions

A crucial future direction is to gain a deeper understanding of how this compound and its derivatives interact with biological systems at a molecular level. While the broader class of benzamides is known to interact with various biological targets like enzymes and receptors, the specific targets for many derivatives remain to be fully elucidated. ontosight.aiontosight.aiontosight.ai

Structure-activity relationship (SAR) studies are fundamental to this effort. By synthesizing and testing a series of related compounds, researchers can determine how specific structural features influence biological activity. For example, in a series of dopamine (B1211576) and serotonin (B10506) receptor antagonists, the modification of substituents on the 4-amino-5-chloro-2-methoxybenzoyl moiety markedly increased binding affinity for the dopamine D2 receptor. nih.gov Similarly, for antitubercular salicylanilides, the presence of electron-withdrawing groups on the aniline (B41778) ring was a key driver of activity. nih.gov Such studies provide valuable insights into the pharmacophore—the essential structural features required for biological activity.

Computational methods, such as molecular docking, are increasingly used to predict how these compounds might bind to the active sites of proteins. These in silico approaches, combined with experimental data, can help identify potential biological targets and guide the design of more potent and selective molecules. Future research will likely combine these computational and experimental approaches to build comprehensive models of the molecular and biological interactions of this compound derivatives, paving the way for their rational design for specific therapeutic or agrochemical purposes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.